

# Spectroscopic Profile of (4-Fluorophenylethynyl)trimethylsilane: A Technical Guide

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## Compound of Interest

Compound Name: (4-Fluorophenylethynyl)trimethylsilane

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This technical guide provides a comprehensive overview of the spectroscopic data for the versatile chemical intermediate, **(4-Fluorophenylethynyl)trimethylsilane**. The information presented herein is crucial for the identification, characterization, and quality control of this compound in research and development settings. This document details nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with generalized experimental protocols for their acquisition.

## Spectroscopic Data Summary

The following tables summarize the key quantitative data from  $^1\text{H}$  NMR,  $^{13}\text{C}$  NMR, IR, and MS analyses of **(4-Fluorophenylethynyl)trimethylsilane**.

## Nuclear Magnetic Resonance (NMR) Data

Table 1:  $^1\text{H}$  NMR Spectroscopic Data (Solvent:  $\text{CDCl}_3$ )

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Integration	Assignment
~7.45	Multiplet	2H	Aromatic CH (ortho to F)
~7.00	Multiplet	2H	Aromatic CH (meta to F)
~0.25	Singlet	9H	Si(CH <sub>3</sub> ) <sub>3</sub>

Note: The chemical shifts for the aromatic protons are approximate and their coupling patterns are complex due to fluorine-proton coupling.

Table 2: <sup>13</sup>C NMR Spectroscopic Data (Solvent: CDCl<sub>3</sub>, Predicted)

Chemical Shift ( $\delta$ ) ppm	Assignment
~162.5 (d, <sup>1</sup> JCF $\approx$ 250 Hz)	Aromatic C-F
~133.5 (d, <sup>3</sup> JCF $\approx$ 8 Hz)	Aromatic CH (ortho to F)
~119.0 (d, <sup>4</sup> JCF $\approx$ 3 Hz)	Aromatic C-C $\equiv$
~115.5 (d, <sup>2</sup> JCF $\approx$ 22 Hz)	Aromatic CH (meta to F)
~104.5	-C $\equiv$ C-Si
~93.0	-C $\equiv$ C-Si
~0.0	Si(CH <sub>3</sub> ) <sub>3</sub>

Note: The predicted <sup>13</sup>C NMR data is based on computational models and data from structurally similar compounds. The values for the fluorinated aromatic ring will appear as doublets due to carbon-fluorine coupling, with approximate coupling constants (J) provided.

## Infrared (IR) Spectroscopy Data

Table 3: Key IR Absorption Bands

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
~2960	Medium-Strong	C-H stretch (in Si(CH <sub>3</sub> ) <sub>3</sub> )
~2160	Strong	C≡C stretch (alkyne)
~1600, ~1500	Medium-Strong	C=C stretch (aromatic ring)
~1250	Strong	Si-C stretch (in Si(CH <sub>3</sub> ) <sub>3</sub> )
~1225	Strong	C-F stretch (aromatic)
~840	Strong	Si-C stretch and CH <sub>3</sub> rock (in Si(CH <sub>3</sub> ) <sub>3</sub> )

## Mass Spectrometry (MS) Data

Table 4: Key Mass Spectrometry Fragments (Electron Ionization - EI)

m/z	Relative Intensity	Assignment
192	Moderate	[M] <sup>+</sup> (Molecular Ion)
177	High	[M - CH <sub>3</sub> ] <sup>+</sup>
73	High	[Si(CH <sub>3</sub> ) <sub>3</sub> ] <sup>+</sup>

Note: The molecular ion peak at m/z 192 is expected, with the base peak likely corresponding to the loss of a methyl group ([M-15]<sup>+</sup>) at m/z 177. The trimethylsilyl cation at m/z 73 is also a characteristic and abundant fragment.

## Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above. Specific parameters may need to be optimized based on the available instrumentation.

## NMR Spectroscopy

$^1\text{H}$  and  $^{13}\text{C}$  NMR spectra are typically recorded on a 300 MHz or higher field NMR spectrometer. The sample is prepared by dissolving approximately 5-10 mg of **(4-Fluorophenylethynyl)trimethylsilane** in about 0.6 mL of deuterated chloroform ( $\text{CDCl}_3$ ), which also serves as the internal lock. A small amount of tetramethylsilane (TMS) can be added as an internal standard for chemical shift referencing ( $\delta = 0.00$  ppm). For  $^{13}\text{C}$  NMR, proton decoupling is employed to simplify the spectrum.

## Infrared (IR) Spectroscopy

IR spectra are commonly obtained using a Fourier Transform Infrared (FT-IR) spectrometer equipped with an attenuated total reflectance (ATR) accessory. A small drop of the neat liquid sample is placed directly onto the ATR crystal. The spectrum is typically recorded over a range of  $4000\text{--}650\text{ cm}^{-1}$ , with a resolution of  $4\text{ cm}^{-1}$ . A background spectrum of the clean ATR crystal is recorded prior to the sample measurement.

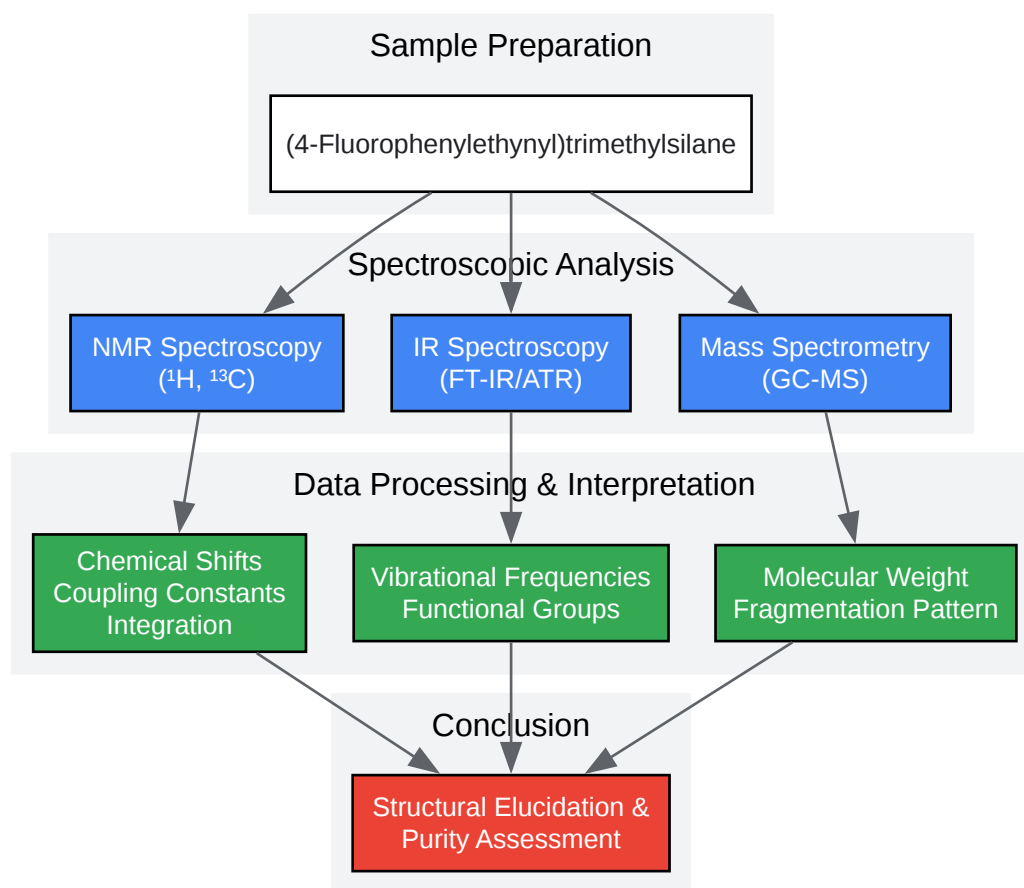
## Mass Spectrometry (MS)

Mass spectra are typically acquired using a gas chromatograph coupled to a mass spectrometer (GC-MS) with an electron ionization (EI) source. A dilute solution of the sample in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) is injected into the GC. The compound is separated from the solvent and any impurities on a capillary column (e.g., a 30 m non-polar column) before entering the mass spectrometer. The EI source is typically operated at 70 eV.

## Visualizations

### Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like **(4-Fluorophenylethynyl)trimethylsilane**.



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Caption: General workflow for spectroscopic analysis.

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